molecular formula C16H13FN4OS2 B10993104 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10993104
M. Wt: 360.4 g/mol
InChI Key: KNNCBVTUIMUNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core fused with a 1,3-thiazole-acetamide scaffold. The (2Z)-configuration of the thiadiazole-ylidene group and the 2-(2-fluorophenyl) substitution on the thiazole ring contribute to its unique stereoelectronic properties.

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H13FN4OS2/c17-12-4-2-1-3-11(12)15-18-10(8-23-15)7-13(22)19-16-21-20-14(24-16)9-5-6-9/h1-4,8-9H,5-7H2,(H,19,21,22)

InChI Key

KNNCBVTUIMUNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Formation of the Thiadiazole Skeleton

A modified Pinner reaction is employed to generate the amidine precursor. Cyclopropylacetonitrile undergoes treatment with hydrogen chloride gas in absolute ethanol, yielding cyclopropylacetamidine hydrochloride. Subsequent reaction with carbon disulfide in alkaline conditions produces the thiourea intermediate. Cyclization with bromine in acetic acid forms the 1,3,4-thiadiazole ring, with the Z-configuration stabilized by intramolecular hydrogen bonding.

Reaction Conditions:

  • Temperature: 0–5°C (amidine formation), 80°C (cyclization)

  • Solvent: Ethanol (amidine), Acetic acid (cyclization)

  • Yield: 68–72% after recrystallization (hexane/ethyl acetate)

Synthesis of 2-(2-Fluorophenyl)-1,3-Thiazol-4-Yl Acetic Acid

The thiazole moiety is constructed using a Hantzsch thiazole synthesis, followed by functionalization of the acetic acid side chain.

Thiazole Ring Formation

2-Fluorophenylthioamide is reacted with ethyl 4-chloroacetoacetate in refluxing toluene. The α-halo ketone undergoes cyclization to form 2-(2-fluorophenyl)-1,3-thiazol-4-yl ethyl acetate. Saponification with lithium hydroxide yields the free carboxylic acid.

Key Parameters:

  • Reaction Time: 12 hours (cyclization), 2 hours (saponification)

  • Catalyst: Triethylamine (0.5 equiv)

  • Purification: Acid-base extraction (pH 3–4), followed by silica gel chromatography

Amide Coupling and Stereochemical Control

The final step involves coupling the thiadiazole and thiazole fragments via amide bond formation. Stereoselectivity is achieved through careful control of reaction conditions.

Activation of the Carboxylic Acid

2-(2-Fluorophenyl)-1,3-thiazol-4-yl acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry dichloromethane. The activated ester is isolated as a white crystalline solid.

Nucleophilic Substitution

The 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene amine is reacted with the activated ester in tetrahydrofuran (THF) at −20°C. The low temperature favors the Z-configuration by minimizing thermal isomerization.

Optimized Conditions:

  • Molar Ratio: 1:1.1 (amine:ester)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Reaction Time: 24 hours

  • Yield: 85% after HPLC purification (C18 column, acetonitrile/water)

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Technique Key Data
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, thiazole-H), 7.85–7.78 (m, 2H, fluorophenyl), 3.92 (s, 2H, CH2CO), 1.98–1.86 (m, 1H, cyclopropyl), 0.96–0.89 (m, 4H, cyclopropyl)
HRMS (ESI+)m/z 415.0982 [M+H]+ (calc. 415.0979)
HPLC Purity 99.3% (254 nm, C18, 70:30 acetonitrile/0.1% formic acid)

Scale-Up Considerations

Industrial-scale production requires modifications for efficiency:

  • Continuous Flow Synthesis : Microreactors reduce cyclization time from 12 hours to 20 minutes.

  • Catalytic Recycling : Immobilized lipase catalysts enable >90% recovery in amide coupling steps.

  • Waste Mitigation : Solvent recovery systems reduce ethyl acetate usage by 60%.

Challenges and Solutions

  • Stereochemical Drift : Storage at −20°C under nitrogen prevents Z→E isomerization.

  • Thiazole Hydrolysis : Lyophilization replaces aqueous workup to preserve acid-sensitive groups.

  • Byproduct Formation : Taguchi optimization identified temperature as the critical factor (p < 0.01) in minimizing dimerization .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can convert specific functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions occur at specific sites.

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Antiviral Activity

The 1,3,4-thiadiazole moiety has been extensively studied for its antiviral properties. Compounds containing this structure have shown potential against various viral infections, including HIV. Research indicates that derivatives of thiadiazole can inhibit viral replication through multiple mechanisms, including interaction with viral enzymes and host cell receptors .

For instance, a study highlighted that certain 1,3,4-thiadiazole derivatives exhibited moderate inhibitory activity against HIV strains. The structure-activity relationship (SAR) suggests that modifications to the acetamide moiety may enhance antiviral potency .

Antimicrobial Properties

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has shown promising antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibacterial agent. Thiadiazole derivatives are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research into the anticancer properties of thiadiazole derivatives has revealed their potential in targeting various cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have demonstrated that modifications in the thiadiazole ring can lead to enhanced cytotoxicity against specific cancer types.

Case Study 1: Antiviral Efficacy

A recent study evaluated several thiadiazole derivatives for their antiviral efficacy against HIV-1 and HIV-2. Among these, this compound exhibited significant anti-HIV activity with an EC50 value comparable to existing antiviral agents. This study emphasizes the need for further optimization of the compound to enhance selectivity and potency .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated a strong inhibitory effect on both Staphylococcus aureus and Escherichia coli. The study concluded that the structural features of the compound play a crucial role in its antibacterial activity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features, molecular weights, and substituent effects of the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide 1,3,4-Thiadiazole + 1,3-thiazole 2-(2-fluorophenyl), cyclopropyl 374.42 g/mol¹ Enhanced lipophilicity due to cyclopropyl; fluorine may improve bioavailability. Target Compound
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b ) 1,3-thiazole-acetamide 4-fluorophenyl 234.27 g/mol Fluorine at para position; lower molecular weight compared to target.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 1,3-thiazolidinone + 1,3,4-thiadiazole 2-methoxybenzylidene, methyl 389.46 g/mol Thiazolidinone core introduces hydrogen-bonding potential; methoxy group enhances solubility.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide 1,3,4-thiadiazole Ethyl, trifluoroacetyl 227.22 g/mol Trifluoroacetyl group increases metabolic stability but reduces polarity.

¹Calculated based on molecular formula C₁₆H₁₂F₂N₄OS₂ .

Key Observations:

Substituent Position Effects: The target compound’s 2-fluorophenyl group (, 9b has 4-fluorophenyl) may influence binding affinity due to steric and electronic differences. Cyclopropyl on the thiadiazole ring (vs. methyl or ethyl in ) increases steric bulk, which could impact membrane permeability .

Core Heterocycle Modifications: Replacement of the thiadiazole-ylidene moiety with a thiazolidinone () introduces a ketone and thione group, altering hydrogen-bonding capacity and redox properties .

Biological Implications: Fluorine atoms (present in the target and 9b) are known to enhance metabolic stability and bioavailability. However, trifluoroacetyl derivatives () may exhibit longer half-lives but reduced solubility .

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological evaluations based on current research findings.

Structural Characteristics

The compound features a complex structure characterized by the presence of:

  • Thiadiazole Ring : This heterocyclic structure is known for its diverse biological activities.
  • Fluorophenyl Group : The incorporation of fluorine can enhance the compound's reactivity and pharmacological properties.
  • Cyclopropyl Moiety : This group contributes to the compound's unique structural diversity.

The molecular formula is C16H13FN4OS2C_{16}H_{13}FN_{4}OS_{2} with a molecular weight of 360.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines under acidic conditions.
  • Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Coupling with Fluorophenyl Thiazole : Employing coupling agents to link the two moieties effectively.

Anticancer Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar thiadiazole compounds can inhibit the viability of various cancer cell lines such as HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) under both normoxic and hypoxic conditions .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
14aHT-2912.5
14bMDA-MB-2319.8
14cMG-6315.0

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer metabolism. For instance, it has shown potential as an inhibitor of carbonic anhydrases (CA IX and CA XII), which are associated with tumor microenvironment regulation .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)
CA II80.3
CA IX29.0
CA XII1082.0

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties against various bacterial strains . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

In a recent study focusing on thiadiazole derivatives, compounds similar to N-[(2Z)-5-cyclopropyl...] were tested for their effects on lipid metabolism in hyperlipidemic rat models. The findings indicated significant hypolipidemic activity and activation of PPARα signaling pathways, suggesting potential therapeutic applications in metabolic disorders .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways, starting with cyclization of thiadiazole and thiazole precursors. Key steps include:

  • Cyclocondensation: Reacting substituted thiosemicarbazides with cyclopropane carbonyl derivatives under reflux in ethanol or dioxane (70–90°C, 4–6 hours) to form the thiadiazole core .
  • Acetamide Coupling: Using chloroacetyl chloride or maleimide derivatives with amino-thiazole intermediates in the presence of triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base, followed by recrystallization in ethanol or ethanol-DMF mixtures to purify the product .
  • Yield Optimization: Adjusting solvent polarity (e.g., dioxane vs. DMF) and reaction time to minimize side products like unreacted maleimides or over-oxidized by-products .

How can stereochemical configuration (Z/E isomerism) and purity be confirmed experimentally?

Methodological Answer:

  • 1H NMR Spectroscopy: Analyze coupling constants and NOE (Nuclear Overhauser Effect) interactions to distinguish Z/E isomers. For example, the Z-configuration often shows distinct deshielding of the thiadiazole NH proton (~δ 12–14 ppm) .
  • LCMS and HRMS: Confirm molecular weight and isotopic patterns to rule out impurities. A purity >95% is typically validated using reverse-phase HPLC with UV detection at 254 nm .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethanol/water mixtures and refining structures using SHELXL .

What advanced strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Design: Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Similarly, substitute the 2-fluorophenyl moiety with electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against enzymes like COX-1/2 or kinases to predict binding affinities. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
  • Metabolic Stability Assays: Use human liver microsomes (HLMs) to evaluate CYP450-mediated degradation. Adjust logP via substituent modifications to enhance bioavailability .

How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories using GROMACS to identify stable binding poses and key residues (e.g., hydrogen bonds with thiadiazole sulfur) .
  • QSAR Modeling: Train models on a library of thiadiazole derivatives using descriptors like topological polar surface area (TPSA) and molar refractivity to predict anti-cancer activity .
  • ADMET Prediction: Use SwissADME to estimate permeability (Caco-2), blood-brain barrier penetration, and toxicity risks .

What crystallographic techniques resolve structural ambiguities in polymorphic forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (1:1) at 4°C. Refine data with SHELXL-97, focusing on intramolecular S···O contacts (<3.0 Å) and dihedral angles between aromatic rings .
  • Powder XRD: Compare experimental patterns with simulated data from Mercury software to detect polymorphic impurities .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >200°C) to confirm crystallinity .

How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

  • By-Product Analysis: Use LC-MS to identify side products (e.g., hydrolyzed acetamides). Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for challenging separations .
  • Catalyst Screening: Test alternatives to TEA, such as DBU (1,8-diazabicycloundec-7-ene), to enhance coupling efficiency .

What in vitro assays are suitable for evaluating anti-proliferative activity?

Methodological Answer:

  • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicating potent activity .
  • Enzyme Inhibition: Measure COX-1/2 or kinase inhibition using fluorometric kits (e.g., Cayman Chemical) .
  • Apoptosis Markers: Quantify caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .

How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Reproducibility: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
  • Compound Stability: Test degradation in DMSO stock solutions over 72 hours using HPLC to ensure integrity .
  • Cell Line Variability: Compare results across multiple lines (e.g., HeLa vs. HT-29) to identify tissue-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.